molecular formula C10H6Cl3NO B1332774 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone CAS No. 30030-90-1

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

Cat. No. B1332774
CAS RN: 30030-90-1
M. Wt: 262.5 g/mol
InChI Key: PJPSKRATLNFZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various ketone derivatives related to "2,2,2-trichloro-1-(1H-indol-3-yl)ethanone" has been explored in several studies. For instance, a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was developed through nucleophilic substitution, which is a key intermediate for agricultural fungicides . Similarly, 2-chloro-1-(4-chlorophenyl) ethanone was synthesized from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole to produce 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone . Another study reported the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone through a one-pot reaction . These methods typically involve catalysis and phase transfer catalysis, indicating a trend towards optimizing reaction conditions for better yields and industrial applicability.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. X-ray diffraction was used to determine the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . The novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were structurally determined by IR, (1)H NMR spectroscopy, HRMS, and X-ray crystallography for one of the compounds .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions, including nucleophilic substitution, catalysis, and phase transfer catalysis, to synthesize the desired ketone derivatives. The reactions are optimized for conditions such as reaction time, temperature, and reagent ratios to achieve high yields and purity . Additionally, the conjugate addition of indoles to 2,5-dichlorobenzoquinone has been developed, leading to the synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, which are structurally related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques like Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) . The crystal structures are analyzed at room temperature, and the compounds' melting points, elemental analyses, and spectral data are obtained to confirm their identities . Optical properties such as UV-vis absorption and fluorescence spectra are recorded, indicating the influence of substituents on the photophysical properties of the compounds .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study focused on synthesizing new 1H-Indole derivatives, including 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. These compounds exhibited significant antimicrobial activity against various pathogens, such as Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Potential

  • Another research synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, related to 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. These derivatives were evaluated for their anti-inflammatory activity in Wistar albino rats, showing potential as anti-inflammatory agents (Current drug discovery technologies, 2022).

Kinetic and Thermodynamic Parameters

  • Research on the alcoholysis of 2,2,2-trichloro-1-arylethanones provided insights into the reaction kinetics and thermodynamics. This study is crucial for understanding the chemical behavior of similar compounds, including 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone (Journal of The Chemical Society-perkin Transactions 1, 1987).

Synthesis of Bis(1H -Indol-3-yl)ethanones

  • Efficient synthesis of bis(1H-indol-3-yl)ethanones, closely related to 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, was achieved using B(HSO4)3 as a catalyst. This process offers advantages like short reaction time and excellent yields, relevant for the synthesis of similar indole derivatives (Journal of Chemistry, 2012).

Analgesic and Anti-inflammatory Activity

  • A study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and tested their analgesic and anti-inflammatory activity. This research provides insights into the potential therapeutic applications of related indole derivatives (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Agents

  • The synthesis and characterization of novel bioactive molecules of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives revealed excellent antioxidant and antimicrobial activities. These findings are relevant for the development of new drugs and therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

properties

IUPAC Name

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSKRATLNFZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365419
Record name 3-TRICHLOROACETYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

CAS RN

30030-90-1
Record name 3-TRICHLOROACETYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

Citations

For This Compound
1
Citations
R Ishaq Lerrick - 2014 - theses.ncl.ac.uk
This thesis is divided into two parts. Part one covers single electron transfer reactions of electron deficient carbonyls and Grignard reagents whilst part two discusses our progress …
Number of citations: 3 theses.ncl.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.